molecular formula C8H16N2O B2450678 (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide CAS No. 2306254-63-5

(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide

Cat. No.: B2450678
CAS No.: 2306254-63-5
M. Wt: 156.229
InChI Key: FCBGDYTVNTYTRS-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Amination: Introduction of the amino group at the 3-position of the cyclopentane ring.

    N-Methylation: Methylation of the amino group to form the N,1-dimethyl derivative.

    Carboxamide Formation: Conversion of the carboxylic acid group to the carboxamide group.

Industrial Production Methods: Industrial production methods for this compound may involve optimized catalytic processes to ensure high yield and purity. Common reagents used in these processes include methylating agents such as dimethyl sulfate or methyl iodide, and amination reagents like ammonia or primary amines.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral nature.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Chiral Resolution: Utilized in the resolution of racemic mixtures.

Medicine:

    Drug Development: Investigated for its potential as a pharmaceutical intermediate.

    Therapeutics: Possible applications in the development of new therapeutic agents.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agrochemicals: Potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide
  • (1R,3R)-3-Amino-N,1-dimethylcyclohexane-1-carboxamide
  • (1R,3R)-3-Amino-N,1-dimethylcyclobutane-1-carboxamide

Uniqueness:

  • Chiral Center: The presence of two chiral centers in (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide provides unique stereochemical properties.
  • Functional Groups: The combination of amino and carboxamide groups offers versatile reactivity.
  • Cyclopentane Ring: The cyclopentane ring imparts rigidity and stability to the molecule, making it suitable for various applications.

Properties

IUPAC Name

(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(7(11)10-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBGDYTVNTYTRS-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H](C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.